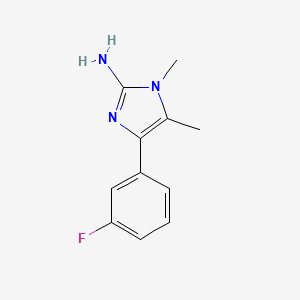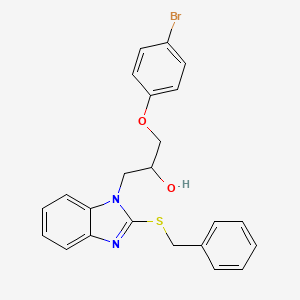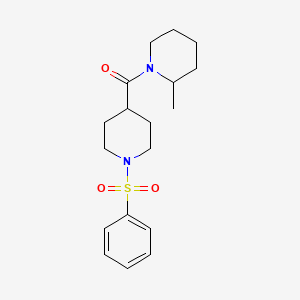![molecular formula C21H18N4O2S B2890818 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897463-55-7](/img/structure/B2890818.png)
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
作用机制
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to bind with high affinity to multiple receptors .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Compounds with similar structures have been reported to stimulate several signal transduction cascades, leading to cell proliferation and dna synthesis .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown potent anti-proliferative activities against a number of cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Imidazo[2,1-b]thiazole Core
Starting Materials:
p-Toluidine, 2-bromoacetophenone, and thiourea.Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole ring.
-
Acetylation
Starting Material: The imidazo[2,1-b]thiazole derivative.
Reagents: Acetic anhydride and a base such as pyridine.
Reaction Conditions: The reaction is performed at room temperature to introduce the acetamido group.
-
Coupling with Benzamide
Starting Material: The acetylated imidazo[2,1-b]thiazole.
Reagents: Benzoyl chloride and a base like triethylamine.
Reaction Conditions: The reaction is conducted under anhydrous conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.
Conditions: Reactions are typically performed in polar solvents under mild to moderate temperatures.
科学研究应用
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its antimicrobial and antiviral properties.
- Studied for its potential as an enzyme inhibitor.
-
Medicine
- Explored for its anticancer activity, particularly against leukemia and prostate cancer cell lines .
- Potential use in developing new therapeutic agents for various diseases.
-
Industry
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the synthesis of dyes and pigments.
相似化合物的比较
Similar Compounds
-
Imidazo[2,1-b]thiazole Derivatives
- Compounds with similar core structures but different substituents.
- Examples: 6-(p-Tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide.
-
Benzamide Derivatives
- Compounds with the benzamide moiety but different heterocyclic cores.
- Examples: N-(4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzoic acid.
Uniqueness
4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its imidazo[2,1-b]thiazole core is particularly notable for its role in medicinal chemistry, offering a versatile scaffold for drug development.
属性
IUPAC Name |
4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGOILDFWDKUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)


![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)
![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2890758.png)
